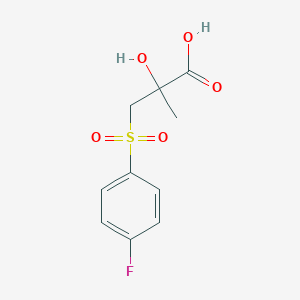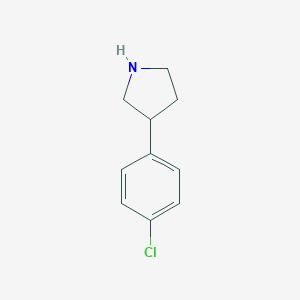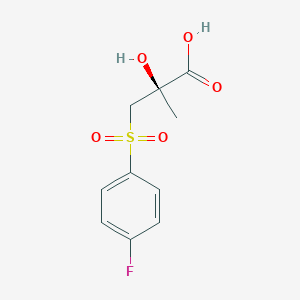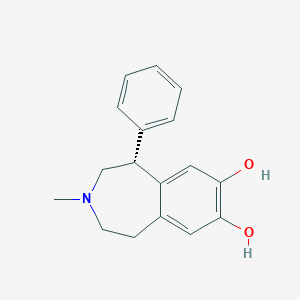![molecular formula C63H92O6 B056915 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate CAS No. 99660-94-3](/img/structure/B56915.png)
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Overview
Description
1,2,3-Trieicosapentaenoyl-rac-glycerol is a glycerol ester of eicosapentaenoic acid, which is an omega-3 fatty acid. This compound is known for its significant biological activities, including the reduction of leukotriene B4 production and platelet aggregation .
Preparation Methods
1,2,3-Trieicosapentaenoyl-rac-glycerol can be synthesized through the esterification of glycerol with eicosapentaenoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve enzymatic processes to achieve higher specificity and yield .
Chemical Reactions Analysis
1,2,3-Trieicosapentaenoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the eicosapentaenoic acid moieties to single bonds.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include hydroperoxides, reduced glycerides, and substituted glycerides .
Scientific Research Applications
1,2,3-Trieicosapentaenoyl-rac-glycerol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and lipid oxidation reactions.
Biology: Investigated for its effects on leukotriene production and platelet aggregation.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and preventing cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its omega-3 fatty acid content .
Mechanism of Action
The mechanism of action of 1,2,3-Trieicosapentaenoyl-rac-glycerol involves its incorporation into cell membranes, where it can modulate the production of eicosanoids such as leukotrienes and prostaglandins. This modulation leads to reduced inflammation and platelet aggregation. The molecular targets include enzymes involved in eicosanoid synthesis, such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
1,2,3-Trieicosapentaenoyl-rac-glycerol is unique due to its specific esterification with eicosapentaenoic acid. Similar compounds include:
1,2,3-Triarachidonoyl-rac-glycerol: Another glycerol ester with arachidonic acid, known for its role in inflammation.
1,2,3-Trilinolenoyl-rac-glycerol: A glycerol ester with linolenic acid, which is another omega-3 fatty acid.
1,2,3-Tridocosahexaenoyl-rac-glycerol: A glycerol ester with docosahexaenoic acid, also an omega-3 fatty acid
These compounds share similar biological activities but differ in their fatty acid composition, which influences their specific effects and applications.
Properties
CAS No. |
99660-94-3 |
|---|---|
Molecular Formula |
C63H92O6 |
Molecular Weight |
945.4 g/mol |
IUPAC Name |
2,3-bis[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,60H,4-6,13-15,22-24,31-33,40-42,49-59H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45- |
InChI Key |
SHYCFZYQNVKAAU-UZBXBHHFSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Synonyms |
(5Z,5’Z,5’’Z,8Z,8’Z,8’’Z,11Z,11’Z,11’’Z,14Z,14’Z,14’’Z,17Z,17’Z,17’’Z)-5,8,11,14,17-eicosapentaenoic acid, 1,2,3-propanetriyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




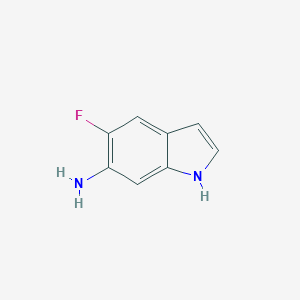



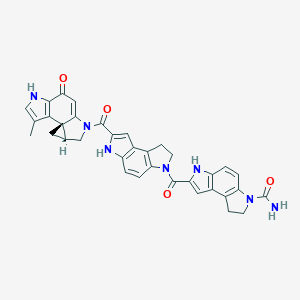

![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
